molecular formula C8H3ClF3N3 B8131640 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No.: B8131640
M. Wt: 233.58 g/mol
InChI Key: ZNMRQSOIKVOCBL-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine (CAS 1256834-22-6, Molecular Formula: C8H3ClF3N3) is a versatile chemical intermediate designed for pharmaceutical research and development . This compound features a pyrido[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to inhibit protein kinases . Researchers are exploring this structural class for targeting critical signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is dysregulated in a large proportion of cancers . The chloro substituent at the 4-position makes this molecule a valuable electrophilic center for nucleophilic aromatic substitution, allowing researchers to readily introduce diverse amine-containing functional groups to build potential drug candidates . The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, making derivatives of this compound promising leads in the discovery of new therapeutic agents for proliferative diseases . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to its safety data sheet prior to use.

Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3/c9-7-6-5(14-3-15-7)1-4(2-13-6)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRQSOIKVOCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formamidine-Mediated Cyclization

In a method adapted from CN110386936B, formamidine salts facilitate cyclization of dichloroacrylonitrile derivatives. For 4-chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine, a trifluoromethyl-bearing precursor (e.g., 1,1-dichloro-2-cyano-4-(trifluoromethyl)-1,3-butadiene ) reacts with formamidine acetate under basic conditions (e.g., sodium methoxide in methanol). The reaction proceeds via addition-condensation, followed by HCl elimination (Table 1).

Table 1: Cyclocondensation Parameters for Pyrido[3,2-d]pyrimidine Core

ParameterConditionYield (%)Purity (%)Source
SolventMethanol85–90≥99.3
Temperature65–70°C (elimination step)90.299.3
BaseSodium methoxide (28% in methanol)89

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation via Nucleophilic Substitution

The trifluoromethyl group is introduced either during core synthesis or via post-cyclization functionalization. Ullmann-type coupling with CuI/1,10-phenanthroline enables CF₃ insertion at position 7 using methyl trifluoroborate. Alternatively, Sandmeyer reactions with CF₃I under radical initiation (e.g., AIBN) have been reported for analogous pyrimidines.

Grignard Reagent-Based Approaches

As demonstrated in pyrido[2,3-d]pyrimidine syntheses, Grignard reagents (e.g., CF₃MgBr) add to nitrile groups in precursors like 2-amino-3-cyanopyridine . Subsequent cyclization with triethyl orthoformate yields the trifluoromethylated core (Table 2).

Table 2: Trifluoromethylation Efficiency

MethodReagentTemperature (°C)Yield (%)
Grignard AdditionCF₃MgBr0–2570–78
Copper-Mediated CouplingCF₃BF₃K, CuI8065

Chlorination at Position 4

Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . For pyrido[3,2-d]pyrimidin-4-ones, POCl₃ in refluxing acetonitrile (3–5 h) replaces the carbonyl oxygen with chlorine.

Key Optimization Factors:

  • Catalyst Use: DMAP or DMF enhances chlorination efficiency.

  • Solvent Choice: Toluene or acetonitrile minimizes side reactions.

  • Temperature Control: Reflux (80–110°C) ensures complete conversion.

Table 3: Chlorination Conditions and Outcomes

SubstrateReagentSolventTime (h)Yield (%)
Pyrido[3,2-d]pyrimidin-4-onePOCl₃Acetonitrile492
Pyrido[2,3-d]pyrimidin-4-oneSOCl₂Toluene388

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methodologies to reduce purification steps. A representative protocol involves:

  • Condensation: 3-Amino-2-cyanopyridine reacts with trifluoroacetic anhydride to install CF₃.

  • Cyclization: Formamidine acetate and NaOMe in methanol form the pyrimidine ring.

  • Chlorination: In-situ addition of POCl₃ directly converts the intermediate to this compound.

Advantages:

  • Total yield improvement (78% vs. 62% stepwise).

  • Reduced solvent waste.

Purification and Characterization

Crystallization Techniques

High-purity (>99%) product is obtained via recrystallization from ethanol/water mixtures (1:3 v/v). The trifluoromethyl group’s hydrophobicity aids in selective precipitation.

Analytical Validation

  • HPLC: Purity ≥99.5% confirmed using C18 columns (acetonitrile/water mobile phase).

  • NMR: Characteristic signals include δ 8.2–8.5 ppm (pyrimidine H) and δ 120–125 ppm (CF₃, ¹⁹F NMR).

Challenges and Mitigation Strategies

By-Product Formation

  • Issue: Trifluoromethyl group hydrolysis under acidic conditions.

  • Solution: Use anhydrous solvents and inert atmospheres during chlorination.

Low Yields in Cyclization

  • Issue: Incomplete ring closure due to steric hindrance from CF₃.

  • Solution: Higher reaction temperatures (70–80°C) and prolonged stirring (8–12 h) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Kinase Inhibitors Development

One of the primary applications of 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer. The compound serves as a scaffold for developing selective inhibitors targeting specific kinases, thereby facilitating the design of drugs with improved efficacy and reduced side effects.

  • Case Study: Tofacitinib and Ruxolitinib
    Both Tofacitinib and Ruxolitinib are notable JAK (Janus kinase) inhibitors derived from this compound. These drugs have shown effectiveness in treating autoimmune diseases such as rheumatoid arthritis and myelofibrosis, respectively .

1.2 Anticancer Activity

Several derivatives of this compound have been evaluated for their anticancer properties. Research indicates that modifications to the core structure can enhance potency against various cancer cell lines.

  • Example: Synthesis of Selective PI3Kδ Inhibitors
    A recent study highlighted a derivative that acts as a selective inhibitor of PI3Kδ, which is implicated in several cancers. This compound demonstrated significant antitumor activity in preclinical models, showcasing the potential of pyrido[3,2-d]pyrimidine derivatives in cancer therapy .

Antiviral Properties

Research has also explored the antiviral potential of compounds related to this compound. Some derivatives have shown promise against viral infections, indicating that this compound may contribute to developing antiviral therapies.

Anti-inflammatory Applications

The anti-inflammatory properties of derivatives derived from this compound have been investigated, particularly in diseases characterized by chronic inflammation.

  • Case Study: Treatment of Benign Prostatic Hyperplasia
    A study demonstrated that certain derivatives could effectively lower intraurethral pressure in models of benign prostatic hyperplasia without significant cardiovascular effects. This suggests potential therapeutic applications in managing urinary tract symptoms associated with this condition .

Synthesis Techniques

The preparation methods for this compound are integral to its application in drug development:

  • Methodology Overview
    The synthesis typically involves condensation reactions that form the pyrido[3,2-d]pyrimidine structure from simpler precursors. Various approaches have been documented to enhance yield and reduce environmental impact during production .

Data Summary

Application AreaSpecific Use CasesNotable Compounds Derived
PharmaceuticalKinase inhibitorsTofacitinib, Ruxolitinib
AnticancerSelective PI3Kδ inhibitorsVarious derivatives
AntiviralPotential antiviral agentsOngoing research
Anti-inflammatoryTreatment for benign prostatic hyperplasiaSpecific derivatives

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Substituent Position and Selectivity

The position and nature of substituents on the pyridopyrimidine scaffold significantly influence biological activity:

  • C-7 Substituents: Trifluoromethyl (-CF₃): In 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine, the -CF₃ group reduces mTOR inhibition compared to unsubstituted analogs but enhances selectivity for PI3K, achieving a selectivity index (SI) of ~10 .
  • C-4 Substituents :
    • Chloro (-Cl) : The chloro group at C-4 is common in kinase inhibitors, contributing to hydrogen bonding with target enzymes. Derivatives like 4-chloro-7-(4-methoxybenzyl)-6,7-dihydropyrrolo[2,3-d]pyrimidine (CAS 853680-76-9) show similar electronic effects but differ in core structure .
Table 1: Substituent Effects on Kinase Inhibition
Compound C-4 Substituent C-7 Substituent PI3K IC₅₀ (nM) mTOR IC₅₀ (nM) Selectivity Index (SI)
This compound Cl CF₃ ~100 ~1000 ~10
2,4,6-Trichloro-7-fluoropyrido[3,2-d]pyrimidine Cl F N/A N/A N/A
4-Chloro-7-(4-methoxybenzyl)-pyrrolo[2,3-d]pyrimidine Cl 4-MeO-Benzyl N/A N/A N/A
Anticancer and Antibacterial Activity
  • Pyridofuro[3,2-d]pyrrolo[1,2]pyrimidines : Compounds like 6k and 7h demonstrate anticonvulsant activity superior to ethosuximide but lack muscle relaxation effects seen in diazepam .

Physicochemical Properties

  • Density and Solubility : Derivatives with multiple halogens (e.g., 2,4,6-trichloro-7-fluoropyrido[3,2-d]pyrimidine) exhibit higher density (~1.76 g/cm³) due to increased molecular mass, while -CF₃ may improve lipid solubility .

Q & A

Basic: What are the critical safety protocols for handling 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
  • Containment: Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates .
  • Waste Management: Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Emergency Measures: Maintain spill kits with activated carbon and neutralizers. For skin contact, rinse immediately with water for ≥15 minutes .

Basic: How can researchers confirm the purity and structural identity of this compound?

Answer:

  • Melting Point Analysis: Compare observed melting points with literature values (e.g., 124–125°C for structurally related 4-chloropyrimidines) .
  • Spectroscopic Techniques:
    • NMR: Analyze 1H^1H/13C^13C spectra for characteristic signals (e.g., trifluoromethyl at δ ~120–125 ppm in 19F^19F-NMR) .
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
  • X-ray Crystallography: Resolve crystal structures to confirm bond angles and substituent positions (e.g., C–N bond lengths: 1.33–1.37 Å) .

Advanced: What synthetic strategies enable selective modification at the 4-chloro position?

Answer:

  • Nucleophilic Aromatic Substitution (SNAr): Replace the chloro group with amines or alkoxides under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) .
  • Cross-Coupling Reactions:
    • Buchwald-Hartwig Amination: Use Pd(dba)2_2/XPhos catalysts to introduce aryl amines .
    • Suzuki-Miyaura Coupling: React with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) using Pd(PPh3_3)4_4 in THF/Na2_2CO3_3 .
  • Challenges: Steric hindrance from the trifluoromethyl group may require elevated temperatures or microwave-assisted synthesis .

Advanced: How can crystallographic data inform the design of analogs with enhanced bioactivity?

Answer:

  • Key Structural Insights:
    • Planarity: The pyrido[3,2-d]pyrimidine core adopts a planar conformation, facilitating π-stacking in protein binding pockets .
    • Substituent Orientation: The 4-chloro and 7-trifluoromethyl groups occupy orthogonal positions, enabling targeted steric interactions (e.g., with kinase ATP pockets) .
  • Design Strategies:
    • Bioisosteric Replacement: Substitute trifluoromethyl with sulfonamide groups to modulate hydrophobicity .
    • Ring Expansion: Introduce fused heterocycles (e.g., thieno[3,2-d]pyrimidine) to enhance binding affinity .

Advanced: What methodologies are recommended for evaluating biological activity in kinase inhibition studies?

Answer:

  • In Vitro Assays:
    • Kinase Inhibition Profiling: Use ADP-Glo™ assays to measure IC50_{50} values against target kinases (e.g., EGFR, VEGFR) .
    • Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
  • Data Interpretation:
    • Contradictions: Discrepancies between enzymatic and cellular IC50_{50} may arise from off-target effects or poor membrane permeability .
    • Validation: Confirm target engagement using Western blotting for phosphorylated proteins (e.g., p-ERK/p-AKT) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

  • Root Causes:
    • Impurity in Starting Materials: Use HPLC to verify purity of 4,6-dichloropyrimidine precursors .
    • Reaction Conditions: Optimize solvent (e.g., switch from ethanol to DMSO for SNAr reactions) and temperature gradients .
  • Mitigation Strategies:
    • Process Monitoring: Track reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .
    • Scale-Up Adjustments: Reduce exothermic side reactions by controlled addition of reagents in flow reactors .

Basic: What analytical techniques are suitable for characterizing byproducts during synthesis?

Answer:

  • Mass Spectrometry (HRMS): Identify halogenated byproducts (e.g., dechlorinated intermediates) with accuracy <5 ppm .
  • Tandem Chromatography: Couple HPLC with diode-array detection to distinguish regioisomers (e.g., 4-chloro vs. 2-chloro derivatives) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Use Schrödinger’s QikProp to estimate logP (target <3), solubility (≥50 μM), and CYP450 inhibition .
  • Docking Studies:
    • Protein-Ligand Interactions: Simulate binding poses in homology models of target kinases (e.g., PDB: 1M17 for EGFR) .
    • Free Energy Calculations: Apply MM-GBSA to rank analogs by binding affinity (ΔG < -50 kcal/mol) .

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